甲基四嗪-NHS 酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyltetrazine-NHS Ester is an amine-reactive building block used for the modification of amine-containing molecules in organic media1. It reacts with primary amines (e.g., the side chain of lysine residues or aminosilane-coated surfaces) at neutral or slightly basic pH to form covalent bonds1.

Synthesis Analysis

The synthesis of Methyltetrazine-NHS Ester involves the reaction of the NHS ester with primary amines2. This reaction occurs at neutral or slightly basic pH, forming covalent bonds2. The product is generally used in click chemistry applications in bioconjugate chemistry3.

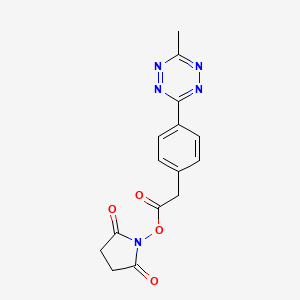

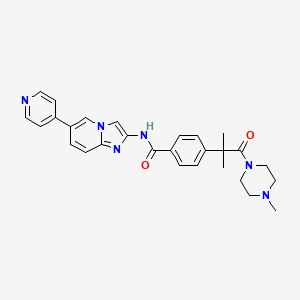

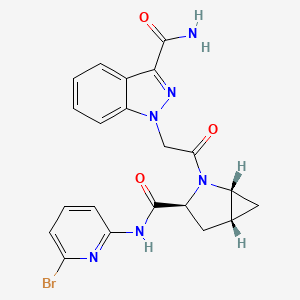

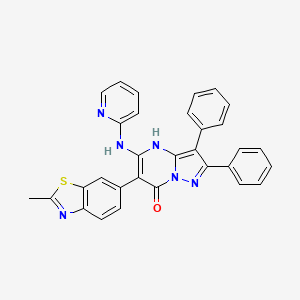

Molecular Structure Analysis

The molecular formula of Methyltetrazine-NHS Ester is C15H13N5O44. It has a molecular weight of 327.29 g/mol4. The structure includes an NHS ester that can react with primary amines and a methyltetrazine that is reactive to trans-cyclooctenes5.

Chemical Reactions Analysis

Methyltetrazine-NHS Ester reacts with primary amines to form covalent bonds5. This reaction is typically carried out at neutral or slightly basic pH5. The product of this reaction is used in click chemistry applications, particularly in the field of bioconjugate chemistry3.

Physical And Chemical Properties Analysis

Methyltetrazine-NHS Ester is a powder or crystal with a molecular weight of 327.29 g/mol5. It is typically stored at -20°C5. It is soluble in DMSO, DMF, DCM, THF, and Chloroform3.

科学研究应用

Methyltetrazine-NHS ester is a versatile bioconjugation reagent used in various scientific fields. It is characterized by a reactive methyltetrazine moiety and an N-hydroxysuccinimide (NHS) ester group . Here are some of its applications:

-

Pharmaceutical Research and Development

- Methyltetrazine-NHS ester plays a pivotal role in constructing bioconjugates for targeted drug delivery . It enables the creation of stable, site-specific conjugates with minimal off-target effects .

- The NHS ester reacts with primary amines at neutral or slightly basic pH to form covalent bonds . This reaction is used to modify amine-containing molecules such as proteins, peptides, and nucleic acids .

- The outcomes of this application include the development of innovative therapeutics and diagnostic tools with enhanced precision, safety, and efficacy .

-

Bioconjugate Chemistry

-

Diagnostic Imaging

-

Chemical Biology

- Methyltetrazine-NHS ester is essential in chemical biology applications, including cellular labeling, live-cell imaging, diagnosis, drug release, and oncotherapy .

- The NHS ester reacts with primary amines to form covalent bonds .

- This application contributes to the development of innovative diagnostic tools and therapeutic strategies .

-

Proteomics

-

Cell Biology

- Methyltetrazine-NHS ester is used in cell biology for imaging enzyme activities in situ .

- The NHS ester reacts with primary amines to form covalent bonds .

- This application allows for the introduction of detection tags without significantly influencing the physiochemical and biological functions of the probe .

-

Immunology

-

Neuroscience

-

Cancer Research

-

Theranostics

-

Nanotechnology

-

Materials Science

安全和危害

Methyltetrazine-NHS Ester is a laboratory chemical. In case of skin contact, it is recommended to wash off with soap and plenty of water6. If inhaled, move the person into fresh air6. If swallowed, rinse the mouth with water6. It is not classified as a hazardous substance or mixture6.

未来方向

While specific future directions for Methyltetrazine-NHS Ester are not mentioned in the retrieved papers, its use in click chemistry and bioconjugate chemistry suggests potential applications in the development of novel organic synthesis methods and the modification of native amino acids on peptides or proteins2.

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O4/c1-9-16-18-15(19-17-9)11-4-2-10(3-5-11)8-14(23)24-20-12(21)6-7-13(20)22/h2-5H,6-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIHJLZOOHNOUCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CC(=O)ON3C(=O)CCC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyltetrazine-NHS ester | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-Bromothiophen-2-yl)methylideneamino]benzamide](/img/structure/B608933.png)

![(6R,7R)-4-methoxybenzyl 7-((Z)-2-(((1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)oxy)imino)-2-(2-((tert-butoxycarbonyl)amino)thiazol-4-yl)acetamido)-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate 5-oxide](/img/structure/B608936.png)